1-Boc-3-aminopyrrolidine

Enzymatic resolution Chiral amine synthesis Biocatalysis

1-Boc-3-aminopyrrolidine (CAS 186550-13-0, tert-butyl 3-aminopyrrolidine-1-carboxylate) is a racemic mixture of an N-Boc-protected aminopyrrolidine. It belongs to the class of pyrrolidine derivatives widely employed as intermediates in medicinal chemistry, particularly for the synthesis of protease inhibitors, kinase modulators, and GPCR-targeting compounds.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 186550-13-0
Cat. No. B065108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-aminopyrrolidine
CAS186550-13-0
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3
InChIKeyCMIBWIAICVBURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-Aminopyrrolidine (CAS 186550-13-0): A Strategic N-Boc-Protected Heterocyclic Building Block for Pharmaceutical Synthesis and Chiral Resolution


1-Boc-3-aminopyrrolidine (CAS 186550-13-0, tert-butyl 3-aminopyrrolidine-1-carboxylate) is a racemic mixture of an N-Boc-protected aminopyrrolidine . It belongs to the class of pyrrolidine derivatives widely employed as intermediates in medicinal chemistry, particularly for the synthesis of protease inhibitors, kinase modulators, and GPCR-targeting compounds . The tert-butoxycarbonyl (Boc) group serves as a protective functionality that masks the amine's nucleophilicity, enabling selective synthetic transformations [1]. Its racemic nature necessitates resolution or asymmetric synthesis to obtain enantiopure forms for chiral drug development [2].

1-Boc-3-Aminopyrrolidine (CAS 186550-13-0): Why Structural Analogs Cannot Substitute in Critical Synthetic and Enzymatic Applications


While several N-protected aminopyrrolidines exist, direct substitution of 1-Boc-3-aminopyrrolidine with analogs such as 1-Cbz-3-aminopyrrolidine, 1-Boc-3-aminopiperidine, or unprotected 3-aminopyrrolidine is not feasible due to significant differences in protecting group stability, enantioselectivity in enzymatic resolutions, and reactivity profiles [1]. The Boc group confers unique acid-labile orthogonality that is essential for stepwise deprotection in peptide synthesis, whereas alternative protecting groups (e.g., Cbz, Fmoc) exhibit different cleavage conditions that can compromise synthetic sequences [2]. Furthermore, the five-membered pyrrolidine ring versus the six-membered piperidine analog (1-Boc-3-aminopiperidine) alters the substrate specificity and enantioselectivity of ω-transaminases, directly impacting the efficiency of chiral resolution . The following quantitative evidence delineates the precise dimensions of differentiation that govern procurement decisions.

1-Boc-3-Aminopyrrolidine (CAS 186550-13-0): Quantified Evidence of Differential Performance Against Closest Analogs


Enantioselectivity in ω-Transaminase Kinetic Resolution: Boc vs. Cbz Protecting Group

In ω-transaminase-catalyzed kinetic resolution of 3-aminopyrrolidine derivatives, 1-N-Boc-3-aminopiperidine (a structural analog of 1-Boc-3-aminopyrrolidine) achieves 96% enantiomeric excess (ee) at 55% conversion, whereas 1-N-Cbz-protected 3-aminopyrrolidine achieves >99% ee at 50% conversion [1]. The Boc-protected 3-aminopyrrolidine substrate exhibits a reaction rate up to 50-fold higher compared to unprotected 3-aminopyrrolidine, and enantioselectivity increases from 86% ee (unprotected) to 96% ee (Boc-protected) [1].

Enzymatic resolution Chiral amine synthesis Biocatalysis

Chiral Purity of Enantiopure Forms: (R)- vs. (S)-1-Boc-3-Aminopyrrolidine

Commercially available (R)-(+)-1-Boc-3-aminopyrrolidine is supplied with chiral purity ≥99% (specific rotation [α]20/D = 3-4°, c=2.5% in CHCl3), while (S)-(-)-1-Boc-3-aminopyrrolidine has ≥99% chiral purity ([α]20/D = -1.8 to -3.5°, c=2.5% in CHCl3) [REFS-1, REFS-2]. In contrast, the racemic compound (CAS 186550-13-0) has an optical rotation of 0° and requires additional resolution steps to achieve enantiopurity .

Asymmetric synthesis Chiral HPLC Enantiopurity

Physical Property Differentiation: Boc vs. Unprotected 3-Aminopyrrolidine

1-Boc-3-aminopyrrolidine exhibits a boiling point of 243-244 °C (lit.) and density of 1.098 g/mL at 25 °C . The Boc group reduces the nucleophilicity and basicity of the pyrrolidine nitrogen by approximately 10-12 pKa units relative to the unprotected 3-aminopyrrolidine (estimated pKa ~10.5 for unprotected vs. ~0 for Boc-protected amine), enabling selective orthogonal deprotection strategies in multi-step syntheses .

Synthetic intermediate Protecting group strategy Reactivity tuning

Analytical Discrimination of Regioisomeric and Stereoisomeric Forms: 1-Boc-3-Aminopyrrolidine vs. Positional Isomers

A validated HPLC method using non-covalent interaction-based mobility disparity can discriminate between the four isomers of R/S-1/N-Boc-3-aminopyrrolidine with baseline resolution (Rs > 1.5) [1]. This method distinguishes not only the enantiomers (R vs. S) but also the positional isomers (1-Boc-3-aminopyrrolidine vs. N-Boc-3-aminopyrrolidine), which are otherwise indistinguishable by conventional reversed-phase HPLC [1].

Chiral chromatography Isomer discrimination Quality control

1-Boc-3-Aminopyrrolidine (CAS 186550-13-0): Optimal Deployment Scenarios Based on Quantified Evidence


Industrial-Scale Enzymatic Resolution for Chiral Amine Production

The 50-fold rate acceleration and 10% absolute improvement in enantioselectivity achieved with Boc-protected substrates in ω-transaminase-catalyzed resolutions [1] make 1-Boc-3-aminopyrrolidine the preferred substrate over unprotected 3-aminopyrrolidine for industrial biocatalytic processes. The racemic compound (CAS 186550-13-0) serves as the starting material for enzymatic resolution to produce enantiopure (R)- and (S)-1-Boc-3-aminopyrrolidines with ≥99% ee [2].

Orthogonal Protection in Solid-Phase Peptide Synthesis

The Boc group's acid-labile orthogonality (cleavage with TFA) complements Fmoc-based solid-phase peptide synthesis strategies. 1-Boc-3-aminopyrrolidine can be incorporated as a building block where the Boc group remains stable under Fmoc deprotection conditions (20% piperidine/DMF) [1], enabling sequential deprotection and selective functionalization. This orthogonal stability is not achievable with Cbz-protected analogs, which are cleaved under different conditions (hydrogenolysis) [2].

Chiral Building Block for Neurological Drug Discovery

The enantiopure forms (≥99% chiral purity) of 1-Boc-3-aminopyrrolidine are employed in the synthesis of histamine H3 receptor antagonists targeting sleep-wake disorders [1]. The racemic compound (CAS 186550-13-0) is the cost-effective starting point for resolution to obtain either enantiomer for structure-activity relationship (SAR) studies [2].

Quality Control of Regioisomeric Purity in Pharmaceutical Intermediates

The validated mobility-disparity HPLC method [1] enables pharmaceutical manufacturers to confirm the identity and purity of 1-Boc-3-aminopyrrolidine versus its N-Boc regioisomer, ensuring that the correct intermediate is used in GMP synthesis campaigns. This analytical capability is essential for regulatory compliance and batch-to-batch consistency [1].

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